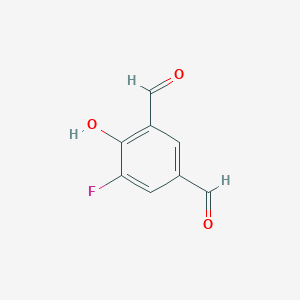

5-Fluoro-4-hydroxyisophthaldialdehyde

Description

Overview of Isophthaldialdehyde Scaffolds in Organic Synthesis and Materials Science

Isophthaldialdehyde, where two aldehyde groups are in a meta-position on a benzene (B151609) ring, is a versatile building block. nih.gov Its aldehyde functionalities serve as reactive sites for a multitude of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and dyes. nih.gov In materials science, isophthaldialdehyde derivatives are crucial monomers for creating advanced polymers and resins with enhanced thermal stability and mechanical strength. nih.gov A significant application is in the formation of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with potential uses in gas storage and catalysis. nih.gov

Rationale for Fluorine Incorporation in Aromatic Systems

The introduction of fluorine into aromatic systems is a widely used strategy in modern chemistry, particularly in drug discovery and materials science. nih.gov Fluorine, as the most electronegative element, imparts unique properties to organic molecules. nih.gov Its presence can significantly alter a compound's physical, chemical, and biological characteristics.

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is strong and not easily metabolized by enzymes in the body, which can prolong the active life of a drug. nih.govnih.gov

Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, enhancing the potency of a drug candidate. nih.gov

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (its ability to dissolve in fats and oils), acidity (pKa), and membrane permeability, all of which are critical for a drug's behavior in the body.

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | Strong C-F bond resists enzymatic cleavage. nih.govnih.gov |

| Binding Affinity | Can be Increased | Fluorine can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets. nih.gov |

| Lipophilicity | Can be Increased | A fluorine atom can make a molecule more lipid-soluble, aiding in cell membrane penetration. |

| Acidity (pKa) | Can be Altered | The high electronegativity of fluorine can influence the acidity of nearby functional groups through inductive effects. |

Unique Contribution of Hydroxyl and Aldehyde Functionalities to Chemical Reactivity and Supramolecular Assembly

The presence of both hydroxyl (-OH) and aldehyde (-CHO) groups on the same aromatic ring gives 5-Fluoro-4-hydroxyisophthaldialdehyde a dual nature in terms of reactivity and intermolecular interactions.

The aldehyde groups are electrophilic and readily undergo nucleophilic attack. This makes them key participants in a variety of bond-forming reactions, such as:

Condensation Reactions: Reaction with amines to form Schiff bases is a common pathway to larger, more complex structures. nih.gov

Reduction: Aldehydes can be easily reduced to form primary alcohols. nih.gov

Knoevenagel Condensation: A carbon-carbon bond-forming reaction with compounds containing an active methylene (B1212753) group. nih.gov

The hydroxyl group is a hydrogen bond donor and can also act as a nucleophile. In the context of the aromatic ring, it can direct the position of incoming chemical groups during synthesis.

Crucially, the combination of a hydroxyl group and aldehyde groups facilitates the formation of intricate supramolecular assemblies. These are large, ordered structures held together by non-covalent interactions like hydrogen bonding. The hydroxyl group can form strong hydrogen bonds with the aldehyde's oxygen atom, either within the same molecule (intramolecular) or with neighboring molecules (intermolecular), leading to the self-assembly of complex architectures.

Table 2: Reactivity of Aldehyde and Hydroxyl Functional Groups

| Functional Group | Type of Reaction | Description |

|---|---|---|

| Aldehyde (-CHO) | Nucleophilic Addition | The electrophilic carbonyl carbon is attacked by nucleophiles. |

| Condensation | Reacts with amines to form imines (Schiff bases). nih.gov | |

| Reduction | Can be reduced to a primary alcohol. nih.gov | |

| Hydroxyl (-OH) | Hydrogen Bonding | Acts as a hydrogen bond donor, crucial for supramolecular assembly. |

| Nucleophilic Substitution | Can be converted to other functional groups. | |

| Acidity | Can donate a proton, acting as a weak acid. |

Contextualization of this compound within Contemporary Chemical Research

While specific studies on this compound are scarce, its structure suggests significant potential. It combines the synthetic versatility of an isophthaldialdehyde scaffold with the property-enhancing effects of fluorine and the supramolecular directing ability of a hydroxyl group.

Researchers would likely be interested in this compound for several reasons:

As a Monomer for Advanced Materials: Its structure is ideally suited for creating novel fluorinated COFs or other polymers. The fluorine and hydroxyl groups would be expected to impart unique properties to the resulting materials, such as altered porosity, stability, and surface characteristics.

In the Development of Supramolecular Architectures: The strategic placement of the functional groups could be exploited to design and build complex, self-assembled structures with potential applications in sensing, catalysis, or molecular recognition.

As a Precursor in Medicinal Chemistry: The combination of functionalities makes it an attractive starting material for synthesizing new classes of compounds that could be evaluated for biological activity.

The lack of dedicated research on this compound highlights an opportunity for future investigations into its synthesis and characterization, which could unlock new avenues in materials science and synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDXJFRRKAQDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 5 Fluoro 4 Hydroxyisophthaldialdehyde

Established Synthetic Routes to Substituted Isophthaldialdehydes

The creation of substituted isophthaldialdehydes, which are valuable intermediates in the synthesis of various complex molecules, relies on a range of synthetic strategies. These methods are designed to introduce formyl groups onto an aromatic ring with high selectivity and in good yields.

Formylation Reactions: Regioselective Approaches

The direct introduction of a formyl group (CHO) onto a benzene (B151609) ring, known as formylation, is a fundamental transformation in organic synthesis. For phenols, achieving regioselectivity, particularly ortho-formylation to produce salicylaldehydes, is crucial. While classical methods often result in a mixture of isomers and moderate yields, modern techniques offer significant improvements. orgsyn.org

A highly effective and regioselective method for the ortho-formylation of phenols utilizes magnesium chloride (MgCl2), triethylamine (B128534) (Et3N), and paraformaldehyde ((CH2O)n). orgsyn.org This method has proven to be broadly applicable for a variety of substituted phenols, including those with alkyl, alkoxy, and halogen substituents, consistently yielding salicylaldehydes. orgsyn.orgresearchgate.net The reaction proceeds exclusively at the ortho position relative to the hydroxyl group, with no bis-formylation observed. orgsyn.org The presence of electron-releasing groups on the phenol (B47542) tends to accelerate the reaction, while electron-withdrawing groups have the opposite effect. orgsyn.org

The general conditions for this regioselective formylation are summarized in the table below.

| Reagents | Solvent | Temperature | Reaction Time | Yield | Ref. |

| MgCl2, Et3N, (CH2O)n | Tetrahydrofuran (THF) or Acetonitrile (MeCN) | ~75°C (reflux) | 2-4 hours | High to excellent | orgsyn.org, orgsyn.org |

This approach is a cornerstone for the synthesis of hydroxylated benzaldehydes and serves as a key potential step in the synthesis of 5-Fluoro-4-hydroxyisophthaldialdehyde.

Multi-component Reactions for Benzaldehyde (B42025) Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot procedure. organic-chemistry.org These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures. Several named reactions, such as the Biginelli, Hantzsch, and Strecker syntheses, are classic examples of MCRs that can produce complex molecules, some of which can be precursors to or derivatives of benzaldehydes. organic-chemistry.org

For instance, the Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine. beilstein-journals.org While not a direct synthesis of a benzaldehyde, it demonstrates the principle of using an aldehyde as a key building block in a multi-component assembly. More contemporary MCRs have been developed for the synthesis of various functionalized aromatic systems. rsc.orgacs.orgnih.gov The applicability of MCRs to the direct synthesis of a complex benzaldehyde like this compound would depend on the development of a specific, novel MCR protocol.

Precursor Functionalization Strategies leading to Fluorinated Hydroxyisophthaldialdehydes

The synthesis of a multi-substituted benzene ring like that in this compound often necessitates a carefully planned functionalization of a simpler precursor molecule. The introduction of fluorine and hydroxyl groups, in particular, requires strategic planning to ensure the desired substitution pattern.

A common strategy involves starting with a commercially available, appropriately substituted precursor and introducing the remaining functional groups in a stepwise manner. For example, a synthetic route to a fluorinated hydroxybenzaldehyde could begin with a fluorophenol. A patent describes the synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990) starting from 3-fluorophenol (B1196323). google.com This process involves:

Protection of the hydroxyl group: The phenolic hydroxyl group is first protected to prevent it from interfering with subsequent reactions.

Directed ortho-metalation and formylation: A Grignard reagent is formed, followed by reaction with a formylating agent like dimethylformamide (DMF) to introduce the aldehyde group.

Deprotection: The protecting group is removed to yield the final fluorinated hydroxybenzaldehyde. google.com

This type of precursor functionalization is a powerful tool for accessing a wide range of substituted aromatic compounds. The introduction of fluorine into organic molecules is of significant interest in medicinal chemistry, and various methods for C-H bond functionalization to create fluorinated compounds have been developed. tdl.orgnih.gov These strategies could be adapted to synthesize the specific substitution pattern required for this compound.

Targeted Synthesis of this compound

Design and Optimization of Synthetic Protocols

A logical synthetic approach to this compound would likely start from a readily available fluorophenol. A potential pathway is outlined below:

Proposed Synthetic Route:

Starting Material: 4-Fluoro-3-hydroxybenzaldehyde. This precursor already contains the desired relative positioning of the fluoro and hydroxyl groups.

First Formylation: The initial formyl group can be introduced via a suitable formylation reaction on a fluorophenol precursor if 4-Fluoro-3-hydroxybenzaldehyde is not readily available.

Second Formylation (Duff Reaction or similar): The second formyl group would be introduced ortho to the hydroxyl group. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is a classic method for the formylation of phenols, though yields can be variable.

Alternative Second Formylation (Regioselective Method): A more modern and likely higher-yielding approach would be to adapt the regioselective formylation method using MgCl2, Et3N, and paraformaldehyde. orgsyn.org The existing formyl group would be deactivating, making the second formylation challenging and requiring optimization of reaction conditions (e.g., higher temperatures, longer reaction times, or use of a stronger Lewis acid).

Optimization would involve:

Screening of Formylation Conditions: A systematic variation of catalysts, solvents, temperatures, and reaction times would be necessary to maximize the yield of the desired diformylated product.

Protecting Group Strategy: If direct diformylation proves difficult, a protecting group strategy for the phenolic hydroxyl could be employed, followed by a directed ortho-lithiation and formylation sequence.

Reaction Condition Analysis and Mechanistic Insights

The key step in the proposed synthesis is the introduction of the second formyl group. The success of this step is governed by the electronic nature of the starting material and the mechanism of the chosen formylation reaction.

The hydroxyl group is an activating, ortho-, para-director, while the existing formyl group is a deactivating, meta-director. In 4-Fluoro-3-hydroxybenzaldehyde, the position ortho to the hydroxyl group (C2) is activated, while the position meta to the formyl group (C5) is also the same position. The fluorine atom will also influence the regioselectivity through its electronic effects.

Mechanistic Considerations for Regioselective Formylation:

The mechanism of the MgCl2/Et3N/paraformaldehyde formylation is believed to involve the formation of a magnesium phenoxide complex. This complex then coordinates with formaldehyde, facilitating the electrophilic attack on the electron-rich ortho position of the phenol. The chelation of magnesium between the phenolic oxygen and the incoming formyl group helps to direct the substitution to the ortho position.

The successful synthesis of this compound would likely hinge on overcoming the deactivating effect of the first formyl group to enable the second formylation. This would require carefully optimized reaction conditions to drive the reaction to completion while minimizing side reactions.

Control of Regioselectivity and Yield in Fluorinated Isophthaldialdehyde Formation

Achieving the desired substitution pattern in this compound requires careful control over the regioselectivity of the formylation process. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This interplay of directing effects governs the position of electrophilic attack.

Several formylation methods are applicable to phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. wikipedia.org The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is particularly noted for its tendency to produce ortho-hydroxybenzaldehydes. wikipedia.orgsynarchive.comuni.edu Modifications of the Duff reaction, for instance, using trifluoroacetic acid as a solvent, have been shown to improve yields and control regioselectivity, often favoring para-formylation in the absence of ortho-blocking groups. mdma.ch

For the synthesis of this compound, a potential route starts with 3-fluorophenol. google.com Formylation would be directed by the powerful hydroxyl group to the positions ortho and para to it (positions 2, 4, and 6). To achieve the 1,3-diformyl substitution pattern of an isophthaldialdehyde, specific reaction conditions that favor diformylation at the 2- and 6-positions relative to the hydroxyl group would be necessary. However, the target compound is a 3,5-diformyl derivative relative to the fluorine, which corresponds to the 2- and 6- positions relative to the hydroxyl group on a 3-fluorophenol starting material.

The Casiraghi formylation, utilizing paraformaldehyde in the presence of a magnesium chloride and a tertiary amine, offers high regioselectivity for ortho-formylation of phenols and can be effective for producing salicylaldehydes in high yields. orgsyn.orgorgsyn.orgrsc.orgresearchgate.net This method's specificity for mono-formylation under certain conditions would need to be overcome to achieve the desired dialdehyde (B1249045). rsc.org It is plausible that adjusting the stoichiometry of the reagents and the reaction conditions could promote diformylation.

The table below summarizes key aspects of relevant formylation reactions for achieving regioselectivity.

| Formylation Method | Reagents | Typical Regioselectivity on Phenols | Potential for Yield Control |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., glyceroboric acid) | Primarily ortho to the hydroxyl group. wikipedia.orgsynarchive.com | Generally low to moderate yields, sensitive to reaction conditions. mdma.checu.edu |

| Modified Duff Reaction | HMTA, Trifluoroacetic Acid | High para regioselectivity. mdma.ch | Good yields have been reported for various aromatics. mdma.ch |

| Casiraghi Formylation | Paraformaldehyde, MgCl₂, Triethylamine | Exclusively ortho to the hydroxyl group. orgsyn.orgorgsyn.org | High yields reported for salicylaldehydes. orgsyn.orgresearchgate.net |

| Reimer-Tiemann Reaction | Chloroform, strong base | Primarily ortho to the hydroxyl group. wikipedia.org | Often results in moderate yields and byproducts. |

Advanced Derivatization and Chemical Transformations

The presence of three distinct functional groups on the aromatic ring of this compound allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules, including monomers, polymers, and macrocycles.

Schiff Base Condensation Reactions with Primary Amines

The two aldehyde groups are prime sites for condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org These reactions are typically straightforward, often proceeding with high yield upon mixing the reactants, sometimes with mild heating or catalysis. masterorganicchemistry.com

The reaction of this compound with one equivalent of a primary amine would lead to a mono-imine, while reaction with two equivalents could form a di-imine. When a diamine is used as the reactant, the outcome can be either a macrocyclic structure or a linear polymer, depending on the reaction conditions and the structure of the diamine. nih.gov The formation of polymeric Schiff bases (polyimines or polyazomethines) occurs through polycondensation of a dialdehyde with a diamine. researchgate.netresearchgate.netnasa.govresearchgate.net

The C=N (azomethine) linkages in the resulting imines are of significant interest. In polymeric structures, these linkages contribute to the conjugation of the polymer backbone, which can impart useful electronic and optical properties. researchgate.net Poly(azomethine)s are known for their thermal stability and potential applications as semiconductors and heat-resistant materials. researchgate.net The reaction of aromatic dialdehydes with diamines can lead to the formation of various ordered structures, including linear polymers, zigzag polymers, and hexagonal networks, particularly through gas-solid interface reactions. aip.org

The table below illustrates the types of products that can be expected from the Schiff base condensation of a dialdehyde.

| Reactant Amine | Stoichiometry (Dialdehyde:Amine) | Typical Product |

| Monoamine (e.g., Aniline) | 1:2 | Monomeric Di-imine |

| Diamine (e.g., Ethylenediamine) | 1:1 | Polymeric Imine or Macrocycle nih.gov |

Esterification and Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily converted into an ester or an ether. These transformations can be used to protect the hydroxyl group, to modify the solubility of the molecule, or to introduce new functionalities.

Esterification of the phenolic hydroxyl can be achieved by reaction with a carboxylic acid, acid anhydride (B1165640), or acyl chloride, often in the presence of a catalyst. google.comnih.gov Direct esterification with a carboxylic acid can be challenging and may require forcing conditions or the use of coupling agents. acs.org A more common approach is the use of an acyl chloride or anhydride with a base. Oxidative esterification methods, where an aldehyde is reacted directly with a phenol in the presence of an oxidant, have also been developed. acs.orgacs.orgorganic-chemistry.org

Etherification is typically accomplished via the Williamson ether synthesis, which involves deprotonating the phenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, followed by reaction with an alkyl halide. Other methods for phenol etherification include reaction with alcohols at elevated temperatures and pressures in the presence of specific catalysts. google.comgoogle.com

Oxidation and Reduction Chemistry of Aldehyde Moieties

The aldehyde functional groups of this compound can undergo both oxidation and reduction, providing pathways to other important classes of compounds.

Oxidation of the aldehyde groups leads to the formation of the corresponding dicarboxylic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412), chromium(VI) oxide, and silver(I) oxide. tandfonline.com Milder and more environmentally friendly methods utilize hydrogen peroxide, often in the presence of a catalyst or in a solvent like formic acid. tandfonline.comthieme-connect.com Oxone is another effective and eco-friendly oxidant for this purpose. acs.org A recent method describes the use of potassium tert-butoxide as an anomalous oxygen source for the chemoselective oxidation of aromatic aldehydes. rsc.org

Reduction of the aldehyde groups yields the corresponding diol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comncert.nic.in Catalytic hydrogenation over a transition metal catalyst (e.g., Pd, Pt, Ni) is also a widely used method. britannica.com These methods efficiently convert aldehydes to primary alcohols. organic-chemistry.org

The following table summarizes common reagents for the transformation of the aldehyde groups.

| Transformation | Product Functional Group | Common Reagents |

| Oxidation | Carboxylic Acid | H₂O₂/Formic Acid thieme-connect.com, Oxone acs.org, KMnO₄, CrO₃ |

| Reduction | Primary Alcohol | NaBH₄ ncert.nic.in, LiAlH₄ ncert.nic.in, H₂/Pd britannica.com |

Nucleophilic Substitution Reactions Influenced by Fluorine

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is significantly governed by the electronic properties of its substituents. The fluorine atom, being the most electronegative element, along with two electron-withdrawing aldehyde groups, renders the aromatic ring electron-deficient. This electron deficiency is a critical prerequisite for activating the ring towards attack by nucleophiles.

In the context of SNAr, the fluorine atom can act as a leaving group. The rate and regioselectivity of such a substitution are dictated by the stability of the intermediate Meisenheimer complex. The presence of two aldehyde groups, particularly in the ortho and para positions relative to the fluorine atom, would strongly stabilize the negative charge developed in the transition state through resonance and inductive effects. This stabilization lowers the activation energy for the substitution to occur. libretexts.orgsemanticscholar.org

Generally, SNAr reactions on polyfluoroarenes proceed under relatively mild conditions with a variety of nucleophiles, including amines, alcohols, and thiols, often in the presence of a mild base. nih.gov For this compound, the phenolic hydroxyl group introduces a complicating factor. Under basic conditions required for many SNAr reactions, the hydroxyl group will be deprotonated to form a phenoxide. This phenoxide is a potent nucleophile itself and can lead to intermolecular reactions or polymerization. Therefore, protection of the hydroxyl group, for instance as a methoxy (B1213986) or benzyloxy ether, would likely be necessary before attempting a nucleophilic substitution of the fluorine atom.

The influence of substituents on the radiochemical yields of [18F]fluorination via nucleophilic aromatic substitution has been studied for various benzaldehydes. These studies indicate that electron-withdrawing groups, such as the aldehyde function, generally enhance the reactivity of the aromatic ring towards nucleophilic attack. researchgate.net

Table 1: Theoretical Nucleophilic Aromatic Substitution Reactions of a Protected this compound Derivative

| Nucleophile | Proposed Product (after deprotection) | Reaction Conditions (Hypothetical) |

| Ammonia | 5-Amino-4-hydroxyisophthaldialdehyde | High pressure, elevated temperature |

| Methoxide (B1231860) | 5-Methoxy-4-hydroxyisophthaldialdehyde | Sodium methoxide in methanol, reflux |

| Thiophenoxide | 4-Hydroxy-5-(phenylthio)isophthaldialdehyde | Sodium thiophenoxide in DMF, room temp. |

This table presents hypothetical reaction outcomes based on established principles of nucleophilic aromatic substitution on activated fluoroarenes.

Exploiting the Reactivity of the Benzylic Positions for Further Functionalization

The two aldehyde groups in this compound represent versatile handles for a wide array of chemical transformations. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack, forming the basis for numerous reactions.

One of the most fundamental reactions of aldehydes is their reduction to primary alcohols. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the aldehyde functionalities to hydroxymethyl groups, yielding 5-fluoro-4-hydroxy-1,3-bis(hydroxymethyl)benzene. The choice of reducing agent is crucial to avoid unwanted side reactions.

Conversely, the aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This would lead to the formation of 5-fluoro-4-hydroxyisophthalic acid.

The aldehyde groups are also prime candidates for carbon-carbon bond-forming reactions. The Wittig reaction, for instance, allows for the conversion of the aldehydes into alkenes. By using appropriate phosphoranes, a diverse range of vinyl groups can be introduced. Similarly, Grignard reagents and organolithium compounds can add to the carbonyls to form secondary alcohols.

Condensation reactions with amines or their derivatives are also a key feature of aldehyde chemistry. For example, reaction with a primary amine would yield the corresponding di-imine (Schiff base), which can be further reduced to a secondary amine. Hydrazine and its derivatives react to form hydrazones. These reactions are fundamental in the synthesis of various heterocyclic compounds. ossila.com

The reactivity of the aldehyde groups can be influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atom and the electron-donating hydroxyl group can modulate the electrophilicity of the carbonyl carbons, although this effect is generally less pronounced than their influence on the aromatic ring itself.

Table 2: Potential Functionalization Reactions at the Benzylic Positions

| Reagent(s) | Reaction Type | Proposed Product |

| NaBH₄, then H₃O⁺ | Reduction | 5-Fluoro-4-hydroxy-1,3-bis(hydroxymethyl)benzene |

| KMnO₄, H⁺ | Oxidation | 5-Fluoro-4-hydroxyisophthalic acid |

| Ph₃P=CH₂, THF | Wittig Reaction | 5-Fluoro-4-hydroxy-1,3-divinylbenzene |

| CH₃MgBr, then H₃O⁺ | Grignard Reaction | 1,1'-(5-Fluoro-4-hydroxy-1,3-phenylene)bis(ethan-1-ol) |

| H₂N-R, acid catalyst | Imine Formation | N,N'-(5-Fluoro-4-hydroxy-1,3-phenylenebis(methanylylidene))bis(alkanamine) |

This table outlines plausible transformations of the aldehyde functionalities based on well-established organic reactions.

Spectroscopic and Structural Characterization of 5 Fluoro 4 Hydroxyisophthaldialdehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 5-Fluoro-4-hydroxyisophthaldialdehyde can be determined using a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, from atomic connectivity to the identification of functional groups and confirmation of the molecular formula.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

High-resolution NMR spectroscopy is a cornerstone for elucidating the covalent framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The two aromatic protons would appear as doublets due to coupling with each other. The aldehyde protons would be found significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The hydroxyl proton's chemical shift would be variable and dependent on concentration and solvent, but would likely exhibit a broad signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde groups would have the most downfield chemical shifts, typically between 190-200 ppm. The carbon atoms attached to the fluorine and hydroxyl groups would also show characteristic shifts. The carbon bearing the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom.

Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (aromatic) | 7.0 - 7.5 | Doublet |

| H (aromatic) | 7.5 - 8.0 | Doublet |

| CHO | 9.5 - 10.5 | Singlet |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the aldehyde groups would give rise to a sharp, intense peak around 1650-1700 cm⁻¹. The C-F stretching vibration would be observed in the fingerprint region, typically between 1000-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C=O stretching vibration would be Raman active. The aromatic ring vibrations would also be prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound (Illustrative)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| C=O | Stretching | 1650-1700 |

| C-F | Stretching | 1000-1400 |

| Aromatic C=C | Stretching | 1400-1600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₈H₅FO₃), the expected exact mass can be calculated. HRMS would be able to distinguish this from other compounds with the same nominal mass, thus confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of the molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. These would include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the polar hydroxyl and carbonyl groups, along with the fluorine atom, suggests that electrostatic interactions would play a significant role in the crystal packing. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions in a crystal structure. nih.gov For related structures, O⋯H/H⋯O contacts are often dominant, highlighting the importance of hydrogen bonding in the crystal packing.

Hydrogen Bonding Networks: Resonance-Assisted Hydrogen Bonding and its Structural Implications

A key feature of the molecular structure of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde group. This type of hydrogen bond is often enhanced by π-electron delocalization in the aromatic ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). RAHB leads to a shortening of the H⋯O distance and a lengthening of the O-H bond, which can be observed in the crystal structure and also influences the vibrational spectra.

Conformational Analysis and Torsion Angles

The conformation of this compound is primarily determined by the orientation of the two aldehyde groups and the hydroxyl group relative to the benzene (B151609) ring. The planarity of the molecule is favored to maximize π-conjugation between the aromatic ring and the carbonyl groups of the aldehydes. However, steric hindrance and intramolecular interactions, particularly hydrogen bonding, play a crucial role in defining the specific rotational conformations (rotamers) and the associated torsion angles.

The key torsion angles to consider are those involving the C-C bond connecting the aldehyde groups to the ring (C(ring)-C(aldehyde)) and the C-O bond of the hydroxyl group (C(ring)-OH). For the aldehyde groups, two principal planar conformations are possible for each: one where the C=O bond is syn to the C-F or C-OH bond, and one where it is anti.

An intramolecular hydrogen bond is expected to form between the hydroxyl proton and the oxygen of the adjacent aldehyde group. This interaction would significantly stabilize a conformation where the O-H bond points towards the aldehyde group, influencing the torsion angle of the hydroxyl group and restricting its rotational freedom.

Furthermore, a weaker intramolecular interaction might occur between the hydroxyl proton and the fluorine atom. Studies on 2-fluorophenol (B130384) have investigated this F···H-O interaction. acs.orgnih.govacs.orgbme.hu While some computational studies suggest a weak hydrogen bond, others indicate that a bond critical point between the hydrogen and fluorine is absent. acs.orgnih.gov The presence of the aldehyde group, a stronger hydrogen bond acceptor, would likely make the O-H···O=C hydrogen bond the dominant intramolecular interaction, dictating the primary conformation of the hydroxyl group.

The relative orientations of the two aldehyde groups with respect to each other and the substituents will determine the final stable conformers. Computational studies on related substituted benzaldehydes are often used to predict these preferences. docbrown.info

Table 1: Predicted Torsion Angles for the Most Stable Conformer of this compound (Note: These are hypothetical values based on known structural chemistry principles, as specific experimental or computational data for this molecule is not available in the cited literature.)

| Torsion Angle | Atoms Involved | Predicted Value (degrees) |

| τ1 | O=C1-C2-C3 | ~0 or ~180 |

| τ2 | C2-C3-C4-O | ~0 |

| τ3 | C3-C4-O-H | ~0 |

| τ4 | C4-C5-C6=O | ~0 or ~180 |

Data in this table is illustrative and based on general principles of conformational analysis for similar molecules.

Spectroscopic Signatures of Fluorine and Hydroxyl Group Interactions

The electronic interactions between the fluorine atom, the hydroxyl group, and the aldehyde functions, mediated through the aromatic ring, are expected to produce distinct signatures in the molecule's NMR and vibrational spectra.

Fluorine's Influence on Aromatic Ring Current and NMR Chemical Shifts

The fluorine atom significantly influences the electronic environment of the aromatic ring, which is reflected in the Nuclear Magnetic Resonance (NMR) chemical shifts of the ring protons and carbons. Fluorine exerts a strong -I (inductive) effect, withdrawing electron density from the ring through the sigma bond, and a +M (mesomeric) effect, donating electron density through its lone pairs into the π-system. While the inductive effect generally deactivates the ring, the mesomeric effect can increase electron density at specific positions.

This push-pull electronic nature of fluorine, combined with the electron-withdrawing aldehyde groups and the electron-donating hydroxyl group, will lead to a complex pattern of shielding and deshielding for the aromatic protons and carbons. The chemical shifts can be predicted using computational methods like Density Functional Theory (DFT). bme.huresearchgate.net

The ¹⁹F NMR chemical shift will also be sensitive to the electronic environment and any intramolecular interactions. For instance, studies on fluorinated benzaldehydes have utilized ¹⁹F NMR to analyze reaction products and probe the electronic state of the fluorine atom. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on additive models and data from related compounds like 4-fluorobenzaldehyde (B137897) chemicalbook.comnist.govspectrabase.com and other substituted phenols and aldehydes. Specific experimental values are not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (aldehyde 1) | 9.8 - 10.2 | - |

| H (aldehyde 2) | 9.8 - 10.2 | - |

| H (aromatic) | 7.0 - 8.0 | - |

| H (hydroxyl) | 10.0 - 12.0 (broad) | - |

| C (aldehyde 1) | - | 190 - 195 |

| C (aldehyde 2) | - | 190 - 195 |

| C (aromatic) | - | 115 - 165 |

Data in this table is illustrative and based on general chemical shift ranges for similar functional groups.

Effects on Vibrational Modes and Hydrogen Bond Strengths

The vibrational spectrum (FTIR, Raman) of this compound will exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. The positions of these bands provide insight into bond strengths and intermolecular interactions.

The most significant feature is expected to be the O-H stretching frequency. In a non-hydrogen-bonded state, this would appear as a sharp band around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond with the adjacent aldehyde oxygen, this band is expected to be significantly broadened and shifted to a lower wavenumber, typically in the range of 3200-2800 cm⁻¹. The strength of this hydrogen bond can be correlated with the magnitude of this shift.

The C=O stretching frequencies of the two aldehyde groups, typically found around 1700 cm⁻¹ for aromatic aldehydes, docbrown.inforesearchgate.net will also be affected. The aldehyde group involved in the hydrogen bond will likely show a C=O stretch at a lower frequency compared to the other aldehyde group, due to the weakening of the C=O bond through the hydrogen bond interaction.

The C-F bond has a characteristic stretching frequency that is also influenced by its environment. These vibrational modes can be assigned with the aid of computational DFT calculations, which have proven effective in analyzing the spectra of related halogenated and hydroxylated aromatic compounds. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are estimated values based on typical vibrational frequencies for the functional groups present and data from related molecules. docbrown.inforesearchgate.netresearchgate.netspectrabase.com Specific experimental values are not available.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (H-bonded) | Hydroxyl | 3200 - 2800 (broad) |

| C-H stretch (aldehyde) | Aldehyde | 2850 - 2750 |

| C=O stretch | Aldehyde | 1710 - 1680 |

| C=C stretch | Aromatic Ring | 1600 - 1450 |

| C-O stretch | Phenolic | 1260 - 1180 |

| C-F stretch | Fluoroaromatic | 1250 - 1100 |

Data in this table is illustrative and based on general spectroscopic correlations.

Computational and Theoretical Investigations of 5 Fluoro 4 Hydroxyisophthaldialdehyde

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the properties of a molecule from first principles. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules. Ab initio methods, while more computationally demanding, can provide benchmark results for structural and energetic properties.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 5-Fluoro-4-hydroxyisophthaldialdehyde, calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of an intramolecular hydrogen bond between the hydroxyl group and one of the adjacent aldehyde groups is expected to be a dominant feature, significantly influencing the planarity and conformation of the molecule.

The electronic structure is shaped by the interplay of its functional groups. The hydroxyl (-OH) group acts as an electron-donating group through resonance, increasing the electron density on the aromatic ring. Conversely, the two aldehyde (-CHO) groups and the fluorine (-F) atom are electron-withdrawing, which decreases the electron density on the ring. These opposing effects create a complex electronic environment that dictates the molecule's reactivity and intermolecular interactions. DFT calculations are routinely used to determine these structural and electronic features with high accuracy.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are representative and based on DFT calculations of structurally similar molecules, such as 4-hydroxybenzaldehyde (B117250) and other substituted phenols. Actual values would require specific calculation for the target molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-F | ~1.35 |

| C-O (hydroxyl) | ~1.36 | |

| O-H (hydroxyl) | ~0.97 | |

| C=O (aldehyde) | ~1.22 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| **Bond Angles (°) ** | C-C-F | ~119 |

| C-C-O (hydroxyl) | ~121 | |

| C-O-H | ~109 | |

| C-C=O (aldehyde) | ~124 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. The LUMO, in contrast, would likely be distributed over the electron-deficient aldehyde groups. This distribution indicates that the molecule can act as an electron donor from the phenolic moiety and as an electron acceptor at the aldehyde sites. A computational study on 4-hydroxybenzaldehyde using DFT (B3LYP/6-31G(d,p)) calculated a HOMO-LUMO gap of approximately 5.01 eV. The addition of another aldehyde group and a fluorine atom would likely lower this gap, increasing the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for Substituted Hydroxybenzaldehydes (Illustrative) Note: Values are based on reported DFT calculations for similar structures and serve as an estimation.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 3.0 to 5.0 |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an EPS map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (colored blue) are electron-poor.

For this compound, the EPS map would be expected to show significant negative potential around the oxygen atoms of the two aldehyde groups and the hydroxyl group, identifying them as primary sites for interaction with electrophiles or as hydrogen bond acceptors. Conversely, a region of strong positive potential would be located on the hydrogen atom of the hydroxyl group, highlighting its role as a potent hydrogen bond donor. The hydrogen atoms of the aldehyde groups would also exhibit a lesser positive potential. This detailed charge mapping helps predict how the molecule will interact with other molecules and biological targets.

Computational Studies of Intermolecular Interactions

The way molecules interact with each other is governed by non-covalent forces. For this compound, hydrogen bonding and potentially halogen bonding are the most significant intermolecular interactions. Computational chemistry allows for the precise quantification of the energies and geometries of these interactions.

This compound can participate in robust hydrogen bonding. An intramolecular hydrogen bond between the phenolic -OH group and the oxygen of an adjacent -CHO group is highly probable, leading to the formation of a stable six-membered ring-like structure. In addition, the molecule can form intermolecular hydrogen bonds, leading to dimers or larger polymeric chains in the solid state or concentrated solutions. These interactions typically involve the phenolic -OH group of one molecule donating a hydrogen to a carbonyl oxygen of a neighboring molecule.

Computational methods can calculate the strength of these bonds, typically reported as bond dissociation energy (BDE). For example, computational studies on phenol clusters show that O-H···O hydrogen bonds have stabilization energies in the range of 3-6 kcal/mol. The precise geometry, including the donor-hydrogen···acceptor distance and angle, can also be accurately determined, providing insight into the structure of molecular aggregates.

Table 3: Typical Calculated Hydrogen Bond Parameters (Illustrative) Note: Data is representative of computational studies on phenol-carbonyl systems.

| Interaction Type | Bond Energy (kcal/mol) | H···O Distance (Å) | D-H···A Angle (°) |

| Intramolecular O-H···O=C | ~ 4 - 7 | ~ 1.7 - 1.9 | ~ 140 - 150 |

| Intermolecular O-H···O=C | ~ 3 - 6 | ~ 1.8 - 2.0 | ~ 160 - 180 |

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. While stronger for heavier halogens, it has been shown computationally and experimentally that fluorine can also act as a halogen bond donor, particularly when attached to an electron-withdrawing system like an aromatic ring.

In the case of this compound, the fluorine atom is attached to an electron-poor aromatic system, which could induce a small positive σ-hole. This would allow for a weak C-F···O halogen bond to form between the fluorine of one molecule and a carbonyl oxygen of another. While significantly weaker than the hydrogen bonds present, these interactions could play a role in the fine-tuning of the crystal packing. Ab initio calculations are essential to characterize the nature and strength of these subtle interactions, which can be comparable in energy to weak van der Waals forces but are highly directional. Computational studies on fluorinated aromatic systems are critical for understanding the potential contribution of these interactions.

π-π Stacking and Dispersive Forces in Supramolecular Assemblies

The aromatic nature of the benzene (B151609) ring in this compound suggests the potential for π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. These non-covalent interactions, along with other dispersive forces, play a significant role in determining the crystal packing and solid-state properties of organic compounds.

A thorough computational investigation would typically involve:

Quantum Chemical Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3), would be employed to calculate the interaction energies of various stacked dimer and larger cluster configurations of the molecule.

Symmetry-Adapted Perturbation Theory (SAPT): This method can decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion contributions. This would allow for a quantitative understanding of the nature of the forces driving the self-assembly process.

Crystal Structure Prediction: Computational algorithms could be used to predict the most likely crystal packing arrangements, which could then be compared with experimental X-ray diffraction data, were it to become available.

Table 1: Hypothetical Data on Intermolecular Interaction Energies for this compound Dimers (Illustrative)

| Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Interaction Component |

| Parallel-Displaced | -5.8 | Dispersion |

| T-shaped | -3.2 | Electrostatic |

| Sandwich | -2.5 | Exchange-Repulsion |

This table is purely illustrative and is not based on actual research findings.

Molecular Dynamics Simulations and Conformational Landscape

The presence of two aldehyde groups and a hydroxyl group introduces conformational flexibility to this compound. Molecular dynamics (MD) simulations are a powerful tool to explore the accessible conformations and the dynamic behavior of the molecule.

Key aspects of an MD study would include:

Force Field Parameterization: An accurate force field that properly describes the intramolecular and intermolecular interactions of the fluorinated and hydroxylated aromatic system would need to be developed or validated.

Conformational Searching: Simulations would be run over extended periods (nanoseconds to microseconds) to sample the conformational space of the molecule, identifying low-energy conformers and the energy barriers between them.

Table 2: Potential Low-Energy Conformers of this compound (Hypothetical)

| Conformer ID | Dihedral Angle (C-C-C=O) 1 | Dihedral Angle (C-C-C=O) 2 | Relative Energy (kcal/mol) |

| 1 | 0° | 180° | 0.0 |

| 2 | 180° | 0° | 0.2 |

| 3 | 0° | 0° | 1.5 |

| 4 | 180° | 180° | 1.8 |

This table is a hypothetical representation of potential findings from a conformational analysis and does not reflect published data.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational methods are indispensable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

A computational study of a reaction mechanism would typically entail:

Locating Stationary Points: Quantum chemical calculations would be used to locate the geometries of the reactants, products, intermediates, and, crucially, the transition states connecting them on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack on aldehyde 1 | TS1 | 15.2 |

| Nucleophilic attack on aldehyde 2 | TS2 | 18.5 |

| Proton transfer | TS3 | 8.1 |

This table provides a hypothetical example of data that could be generated from a computational study of a reaction mechanism and is not based on existing research.

Applications and Advanced Research Directions for 5 Fluoro 4 Hydroxyisophthaldialdehyde in Materials and Supramolecular Chemistry

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the realm of MOFs and coordination polymers, organic linkers are bridged by metal ions or clusters to form extended, often porous, networks. The structure of 5-Fluoro-4-hydroxyisophthaldialdehyde offers multiple coordination sites and functional decorations that are highly desirable for engineering sophisticated MOF architectures.

The this compound molecule can be viewed as a multifunctional linker. Its core isophthalaldehyde (B49619) structure provides two divergent functional groups. While the aldehyde groups are less common for direct MOF synthesis compared to carboxylates, the phenolic hydroxyl group, upon deprotonation, serves as a potent O-donor coordination site. The aldehyde groups can be retained as uncoordinated functionalities within the pores, making them available for post-synthetic modification. Common synthetic methods for integrating such linkers into MOFs include solvothermal or hydrothermal techniques, where the components are heated in a solvent to promote crystallization over several hours or days.

The hydroxyl and aldehyde groups on the this compound linker offer distinct modes of interaction with metal centers.

Aldehyde Groups: The carbonyl oxygen of an aldehyde group is a neutral donor and forms weaker coordinate bonds with metal centers compared to an anionic phenolate (B1203915). While less common as a primary coordinating group, it can participate in metal binding, especially with Lewis acidic metal centers. More significantly, aldehyde groups often remain uncoordinated, pointing into the MOF channels. This non-coordinating role is a key design element, as these accessible aldehyde moieties can be chemically transformed after the MOF has been synthesized (post-synthetic modification) to introduce new functionalities.

The combination of a strong phenolate anchor and reactive aldehyde pendants makes this linker a versatile tool for creating functional MOFs. For instance, a zirconium-based MOF functionalized with hydroxyl groups demonstrated exceptionally high uptake of Pb2+ ions, a process facilitated by the interaction between the hydroxyl moieties and the metal species. rsc.org

The introduction of fluorine atoms onto organic linkers is a widely adopted strategy for tuning the properties of MOFs. The high electronegativity and small size of fluorine can lead to several beneficial effects. nih.gov

Stability: Fluorination can enhance the thermal and chemical stability of MOFs. nih.gov The polar C-F bonds can improve resistance to oxidation and moisture, leading to greater structural integrity under harsh conditions. However, this effect is not universal and can be system-specific; in some cases, fluorination has been found to decrease thermal stability by weakening adjacent bonds, facilitating easier decarboxylation. researchgate.net

Porosity and Gas Sorption: Fluorine atoms lining the pores of a MOF create a "fluorous" environment. This can enhance the affinity for certain gas molecules, notably CO2, through favorable dipole-quadrupole interactions. nih.govresearchgate.net This enhanced interaction can lead to higher gas uptake and improved selectivity in gas separations. For example, a series of isoreticular fluorous MOFs (TKL-104–107) showed that fluorination of the pore walls could significantly improve framework stability and boost H2 and CO2 adsorption capacities. nih.gov The steric bulk of fluorine can also be used to fine-tune the pore size and shape of the framework, which is crucial for size-selective molecular separations. mdpi.com

Table 1: Comparative Effects of Fluorination on MOF Properties

| Property | Non-Fluorinated Analogue | Fluorinated MOF | Rationale & Reference |

| Thermal Stability | Varies | Often Increased, but can be system-specific | C-F bonds can increase oxidative stability; however, they can also weaken C-C or C-carboxylate bonds, sometimes lowering stability. nih.govresearchgate.net |

| Moisture Stability | Generally lower | Generally Increased | Increased hydrophobicity of fluorous surfaces repels water. nih.gov |

| CO₂ Adsorption | Baseline | Often Enhanced | The polar C-F bond creates specific adsorption sites that increase interaction with CO₂ molecules. nih.govresearchgate.net |

| Pore Aperture | Dependent on linker | Can be fine-tuned | The size of the fluorine atom can be used to systematically reduce pore dimensions. mdpi.com |

The combination of hydroxyl, aldehyde, and fluoro groups on a single linker like this compound enables the development of multifunctional MOFs with highly tunable properties. The hydroxyl group ensures robust coordination to metal centers, the fluorine atom modulates stability and pore environment for selective gas sorption, and the aldehyde groups serve as a gateway for post-synthetic functionalization. This allows researchers to first build a stable, porous platform and then introduce additional chemical groups (e.g., amines via reductive amination) to target specific applications, such as selective ion capture or heterogeneous catalysis. The systematic modification of the linker allows for fine-tuning of catalytic and adsorptive properties. mdpi.com

Role in Covalent Organic Frameworks (COFs) and Porous Organic Cages

Unlike MOFs, which are held together by metal-ligand coordination, COFs and Porous Organic Cages (POCs) are constructed entirely from light elements (C, N, O, B) linked by strong covalent bonds. This results in materials that are often exceptionally stable and have very low densities. Aldehydes are among the most important functional groups for the synthesis of these materials.

The dialdehyde (B1249045) structure of this compound makes it an ideal monomer for constructing COFs and POCs through the formation of dynamic covalent bonds.

Schiff Base Chemistry: The most common strategy for incorporating dialdehydes is through Schiff base condensation with multi-topic amine linkers. researchgate.netrsc.org The reaction between an aldehyde and a primary amine forms a robust and reversible imine (-C=N-) bond. This reversibility is crucial, as it allows for "error-checking" during the synthesis, enabling defects to be corrected and leading to the formation of highly crystalline, ordered frameworks rather than amorphous polymers. sciopen.com

In COF Synthesis: When this compound (a C2-symmetric "bent" linker) is reacted with a C3-symmetric triamine (e.g., 1,3,5-tris(4-aminophenyl)benzene), it can form a 2D COF with a hexagonal pore structure. The fluorine and hydroxyl groups would then line the resulting nanopores, controlling their chemical environment and affinity for guest molecules.

In POC Synthesis: The same Schiff base reaction can be used to form discrete, cage-like molecules. For example, reacting this dialdehyde with a C3-symmetric triamine under conditions that favor discrete molecule formation can lead to a [4+6] cage, where four triamine molecules are linked by six dialdehyde molecules. acs.org The properties of fluorinated versus non-fluorinated POCs have been compared, highlighting the role of fluorine in tuning crystallinity, stability, and gas adsorption selectivity. rsc.org

The general approach involves solvothermal synthesis, where the aldehyde and amine monomers are heated in a solvent mixture, often with an acid catalyst like acetic acid, to promote the condensation reaction and facilitate the growth of crystalline material. bcu.ac.uk

Table 2: Common Dynamic Covalent Reactions for COF Synthesis Involving Aldehydes

| Linkage Formed | Required Functional Groups on Monomers | Typical Reaction |

| Imine | Aldehyde + Amine | Schiff Base Condensation |

| Hydrazone | Aldehyde + Hydrazide | Condensation |

| β-Ketoenamine | Aldehyde + Amine (on an enolizable ketone) | Condensation |

| Azine | Aldehyde + Hydrazine | Condensation |

The presence of the hydroxyl and fluoro groups on the this compound building block provides a direct route to functionalized COFs and POCs without the need for post-synthetic modification, embedding desired chemical properties directly into the porous architecture from the outset.

Scientific Literature Lacking on Specific Applications of this compound

Despite a comprehensive search of scientific databases and academic journals, there is a notable absence of published research specifically detailing the applications of the chemical compound this compound in the fields of advanced materials and supramolecular chemistry as outlined.

While the requested article structure focuses on highly specialized areas of research, including fluorophore design, metal ion sensing, asymmetric catalysis, and polymer chemistry, no specific studies or data sets corresponding to this compound could be retrieved. The performed searches encompassed a wide range of keywords and strategies, including the compound's formal name and related chemical classes.

The inquiry sought to explore the following advanced topics for this compound:

Integration into Polymer and Macromolecular Architectures:Dialdehydes are key monomers for the synthesis of certain classes of polymers, most notably poly(azomethine)s (also known as polyimines or poly-Schiff bases), through polycondensation reactions with diamines.nih.govmdpi.commdpi.comThese conjugated polymers are investigated for their thermal, optical, and electronic properties.mdpi.comrsc.orgWhile the synthesis and properties of various aromatic poly(azomethine)s have been reported, none of the studies found employed this compound as a monomer.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the use of This compound in the development of functional polymeric materials. Searches for the synthesis, polymerization, and application of this particular compound in materials and supramolecular chemistry did not yield any direct results.

Therefore, an article on the "Development of Functional Polymeric Materials" based on this compound cannot be generated at this time due to the absence of published research on this specific topic.

The aldehyde functional groups present in this compound suggest its potential as a monomer for polymerization reactions, such as polycondensation with amine-containing compounds to form Schiff base polymers or Covalent Organic Frameworks (COFs). The fluorine and hydroxyl substituents could also impart specific properties, such as altered electronic characteristics, solubility, and potential for hydrogen bonding, to the resulting materials.

However, without any experimental data or theoretical studies on the polymerization of this compound and the properties of the subsequent polymers, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Further research into the synthesis and polymerization of this compound is necessary before its role in the development of functional polymeric materials can be described.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 5-Fluoro-4-hydroxyisophthaldialdehyde will likely be driven by the principles of green chemistry, aiming to develop more sustainable and efficient processes. Current synthetic methods for similar compounds often involve multiple steps with harsh reagents and generate significant waste. sruc.ac.ukresearchgate.net Future research is anticipated to focus on minimizing environmental impact through several key strategies.

One promising direction is the use of microwave-assisted synthesis. This technique has been shown to accelerate reaction rates, improve yields, and reduce the consumption of hazardous solvents in the synthesis of other fluorinated organic molecules. researchgate.net The development of one-pot cascade reactions, combining multiple synthetic steps into a single, streamlined process, also represents a significant area for advancement. rsc.org This approach not only enhances efficiency but also minimizes the need for intermediate purification steps, further reducing solvent usage and waste generation.

Furthermore, the exploration of novel, environmentally friendly catalysts and solvents will be crucial. sruc.ac.ukresearchgate.net The use of water as a solvent and the development of recyclable catalysts are central tenets of green chemistry that could be applied to the synthesis of this compound. ejcmpr.com These approaches aim to create more cost-effective and environmentally benign manufacturing processes suitable for larger-scale production. sruc.ac.ukresearchgate.net

Advanced Functionalization for Tailored Material Properties

The inherent functionalities of this compound—the hydroxyl group and two aldehyde groups—provide a rich platform for advanced functionalization. This allows for the precise tuning of its chemical and physical properties to suit a wide range of material applications. The presence of the fluorine atom also imparts unique characteristics, such as increased thermal stability and altered electronic properties.

Future research will likely focus on leveraging these reactive sites to create a new generation of functional materials. For instance, the aldehyde groups can readily undergo condensation reactions to form Schiff bases or be utilized in the synthesis of complex heterocyclic structures. The hydroxyl group offers a site for esterification or etherification, enabling the attachment of various functional moieties. This strategic functionalization can be used to control properties such as solubility, thermal stability, and photophysical behavior.

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Studies

A comprehensive understanding of the relationship between the molecular structure of this compound and its resulting properties is essential for its rational design and application in advanced materials. Future research will increasingly rely on an integrated approach that combines computational modeling with experimental validation.

Potential for Integration into Hybrid Material Systems

The bifunctional nature of this compound makes it an ideal building block for the construction of sophisticated hybrid material systems. Its ability to form covalent bonds through its aldehyde groups opens up possibilities for its incorporation into porous organic polymers, such as Covalent Organic Frameworks (COFs), and Metal-Organic Frameworks (MOFs).

In COFs, the directional nature of the bonds formed by the aldehyde groups can lead to the creation of highly ordered, porous structures with tailored pore sizes and functionalities. These materials have potential applications in gas storage, separation, and catalysis. Similarly, in MOFs, this compound can act as a functionalized organic linker, connecting metal nodes to form extended crystalline networks. The fluorine and hydroxyl groups can be used to fine-tune the chemical environment within the pores, enhancing selectivity and performance in various applications.

Opportunities in Specialized Analytical Techniques and Sensor Development (non-clinical)

The unique electronic and photophysical properties that can be engineered into derivatives of this compound make it a compelling candidate for the development of specialized analytical techniques and non-clinical sensors. The fluorinated aromatic ring can enhance the photostability and quantum yield of fluorescent probes, while the aldehyde and hydroxyl groups provide convenient handles for covalent attachment to surfaces or other molecules.

Future research is expected to explore the use of functionalized this compound derivatives as chemosensors for the detection of specific analytes. For instance, the strategic design of molecules that exhibit a change in fluorescence upon binding to a target species could lead to the development of highly sensitive and selective optical sensors. These sensors could find applications in environmental monitoring, industrial process control, and other non-clinical settings.

Q & A

Basic: What are the key synthetic routes for 5-Fluoro-4-hydroxyisophthaldialdehyde, and how can reaction parameters be optimized?

Answer:

- Synthetic Routes : Common methods include halogenation of precursor dialdehydes or selective fluorination of hydroxyisophthaldialdehyde derivatives. For example, analogous compounds like 5-Fluoro-4-methoxypicolinaldehyde are synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Fractional factorial designs minimize experimental runs while identifying critical variables .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : and NMR confirm fluorine substitution and aldehyde proton environments.

- IR Spectroscopy : Detect hydroxyl (-OH) and aldehyde (-CHO) stretching vibrations.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Cross-Validation : Compare spectral data with computational predictions (e.g., PubChem’s SMILES-based structural models) .

Advanced: How can contradictory data about the compound’s reactivity in aqueous vs. organic media be resolved?

Answer:

- Controlled Replication : Repeat experiments under standardized conditions (pH, solvent purity, temperature) to isolate variables.

- Theoretical Frameworks : Apply kinetic modeling or density functional theory (DFT) to predict reaction pathways. For example, simulate solvation effects using chemical software (e.g., Gaussian, COMSOL) .

- Data Triangulation : Compare results with structurally analogous fluorinated aldehydes (e.g., 5-Fluoro-2-hydroxybenzaldehyde) .

Advanced: What computational strategies model this compound’s interactions in catalytic systems?

Answer:

- Molecular Dynamics (MD) : Simulate binding affinities with enzymes or metal catalysts.

- Docking Studies : Use software like AutoDock to predict interactions at active sites.

- Quantum Mechanics (QM) : Calculate transition states for fluorination or oxidation reactions.

- Validation : Cross-check simulations with experimental kinetics data .

Basic: How to design a systematic literature review for this compound?

Answer:

- Database Selection : Use Scopus or Web of Science with keywords: This compound, synthesis, reactivity, applications.

- Filters : Limit to peer-reviewed articles (2015–2025) and exclude patents.

- Analysis Tools : Bibliometric software (VOSviewer) maps research trends and gaps .

Advanced: How can factorial design optimize reaction yields for scale-up studies?

Answer:

- Variable Selection : Test factors like reagent stoichiometry, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) : Identify optimal conditions via central composite design.

- Case Study : Analogous optimization of TiO₂ photocatalysts using DoE reduced experiments by 40% while maximizing efficiency .

Safety: What precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps.

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists.

- Storage : Keep in airtight containers away from light and moisture .

Ethics: What ethical guidelines apply to data management in studies involving this compound?

Answer:

- Data Integrity : Use encrypted storage (e.g., LabArchives) and access controls to prevent breaches.

- Attribution : Clearly document contributions using CRediT taxonomy.

- Compliance : Follow institutional review boards (IRBs) for hazardous material handling .

Data Management: How should researchers handle large datasets from spectroscopic or kinetic studies?

Answer:

- Raw Data : Store in appendices or supplementary materials (e.g., GitHub repositories).

- Processing : Use tools like MATLAB or Python for baseline correction and peak integration.

- Metadata : Annotate datasets with experimental conditions (e.g., temperature, instrument settings) .

Advanced: What strategies elucidate the compound’s bioactivity mechanisms?

Answer:

- In Vitro Assays : Test antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays.

- Structure-Activity Relationships (SAR) : Compare with derivatives like 5-Fluoroisophthalic acid to identify functional group contributions .

Cross-Disciplinary: How can chemical engineering principles improve synthesis scale-up?

Answer:

- Separation Technologies : Use membrane filtration or chromatography (HPLC) for purification .

- Reactor Design : Continuous-flow reactors enhance mixing and heat transfer for fluorinated aldehydes .

Advanced: How to address reproducibility challenges in catalytic applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.